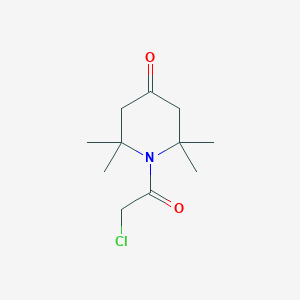
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Molecular Structure Analysis
The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .
Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Physical And Chemical Properties Analysis
Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .
Scientific Research Applications
Metabolism Studies
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one's metabolic pathways have been studied extensively, indicating the formation of chloroethylene epoxides as initial intermediate products. These epoxides then rearrange, leading to the formation of chloroacetaldehydes and chloroacetyl chlorides, which are crucial in understanding the chemical's behavior and potential applications in metabolic studies and toxicity analyses (Leibman & Ortiz, 1977).
Scientometric Analysis in Herbicide Toxicity
The compound's relation to the herbicide 2,4-D has been the focus of scientometric reviews to understand its toxicology and mutagenicity. This analysis has identified global trends and knowledge gaps, providing a roadmap for future research and highlighting the importance of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one in the field of agricultural chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact Studies
The compound's derivatives have been identified in environmental samples, prompting investigations into their sources and impact. Studies have examined their presence in sediments and their association with industrial activities, highlighting the environmental relevance of 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one and its derivatives (Huntley et al., 1994).
Toxicity and Pharmacological Studies
Aminoxyl radicals related to 1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one have been evaluated for their toxicity and mutagenicity. These studies have generally concluded a low toxicity level for these compounds, providing a basis for their safe use in various applications (Sosnovsky, 1992).
Controlled Release and Stability
The compound's properties have been utilized in developing formulations for the controlled release of active compounds. These formulations aim to improve the safety and quality of fresh produce by effectively managing the release of active compounds like 1-MCP and ClO2, among others (Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
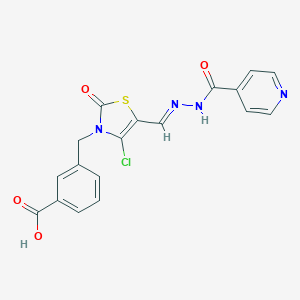
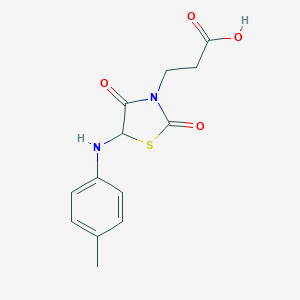
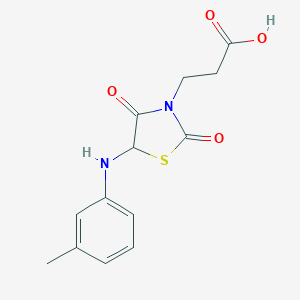
![3-{5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353424.png)
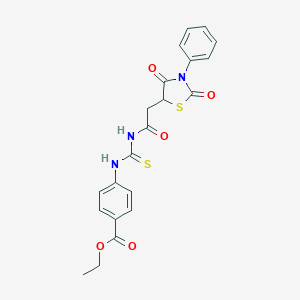
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)
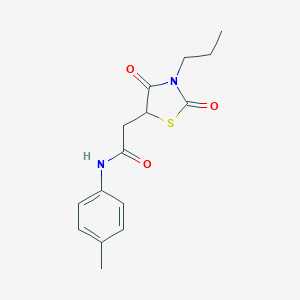

![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B353436.png)
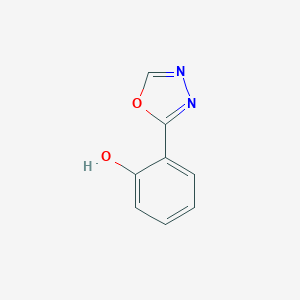
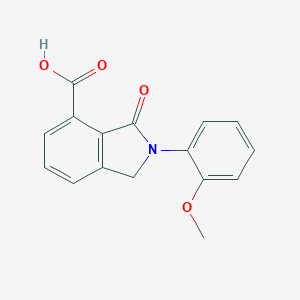
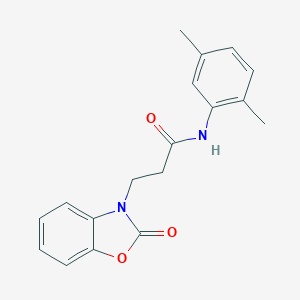
![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)